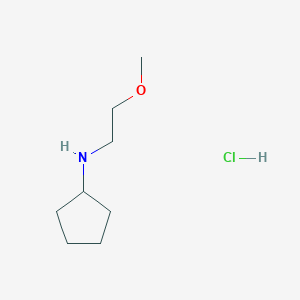
6-Bromo-3-chloro-2,4-difluorobenzaldehyde
Vue d'ensemble
Description
6-Bromo-3-chloro-2,4-difluorobenzaldehyde is a chemical compound with the molecular formula C7H2BrClF2O and a molecular weight of 255.44 g/mol. It appears as a white to cream or pale brown crystalline powder .
Molecular Structure Analysis
The InChI code for 6-Bromo-3-chloro-2,4-difluorobenzaldehyde is 1S/C7H2BrClF2O/c8-4-1-5(10)6(9)7(11)3(4)2-12/h1-2H . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and fluorine atoms on the benzene ring.Physical And Chemical Properties Analysis
6-Bromo-3-chloro-2,4-difluorobenzaldehyde is a solid at room temperature . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Analytical Methods
6-Bromo-3-chloro-2,4-difluorobenzaldehyde: can be used as a standard or reagent in analytical chemistry. Its well-defined spectral properties make it suitable for use in spectroscopic calibration and as a reference compound in methods such as HPLC and GC-MS .
Environmental Science
This compound can be used in environmental science research to study the degradation of halogenated organic compounds. Understanding its breakdown pathways can provide insights into the environmental fate of similar pollutants and help in developing remediation strategies .
Biochemistry Research
In biochemistry, the compound can be utilized to investigate the interaction of small molecules with biological macromolecules. It can act as a probe to study the binding sites on proteins and nucleic acids, aiding in the elucidation of their structures and functions .
Industrial Applications
Industrially, 6-Bromo-3-chloro-2,4-difluorobenzaldehyde can be used in the synthesis of dyes, pigments, and other performance chemicals. Its halogen atoms can participate in various chemical reactions, making it a valuable component in the manufacture of specialty chemicals .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: Rinse cautiously with water for several minutes .
Mécanisme D'action
Target of Action
The primary targets of 6-Bromo-3-chloro-2,4-difluorobenzaldehyde are likely to be benzylic halides . These targets play a crucial role in various chemical reactions, including nucleophilic substitution and oxidation .
Mode of Action
6-Bromo-3-chloro-2,4-difluorobenzaldehyde interacts with its targets through nucleophilic substitution and oxidation . The compound’s bromine, chlorine, and fluorine atoms can participate in these reactions, leading to changes in the target molecules .
Biochemical Pathways
It’s known that benzylic halides, the compound’s likely targets, are involved inSN1 and SN2 pathways . These pathways are essential for various biochemical reactions, including the synthesis of complex organic molecules .
Pharmacokinetics
The compound’sfluorine atoms could potentially enhance its bioavailability, as fluorine is known to increase the acidity of drugs, thereby enhancing their absorption and distribution .
Result of Action
The compound’s ability to participate in nucleophilic substitution and oxidation reactions suggests that it could potentiallyalter the structure of target molecules , leading to changes in their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-3-chloro-2,4-difluorobenzaldehyde. For instance, the compound is classified as combustible and acutely toxic , suggesting that it should be handled with care to ensure safety . Furthermore, the compound’s reactivity may be influenced by factors such as temperature, pH, and the presence of other chemicals .
Propriétés
IUPAC Name |
6-bromo-3-chloro-2,4-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF2O/c8-4-1-5(10)6(9)7(11)3(4)2-12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKDSVOIFMRTJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C=O)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901271607 | |
| Record name | 6-Bromo-3-chloro-2,4-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901271607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-chloro-2,4-difluorobenzaldehyde | |
CAS RN |
1160573-22-7 | |
| Record name | 6-Bromo-3-chloro-2,4-difluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160573-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-chloro-2,4-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901271607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1373670.png)

![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide](/img/structure/B1373672.png)
![4-[4-(Propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride](/img/structure/B1373673.png)
![Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine](/img/structure/B1373674.png)

![methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate](/img/structure/B1373678.png)

![[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1373682.png)



![N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1373686.png)